2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
2-bromo-8-methoxy-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-6-7(11(13,14)15)5-9(12)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUIWJCHUGHIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The quinoline scaffold is known for its diverse pharmacological properties. Compounds like 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are being investigated for their potential as therapeutic agents against a variety of diseases.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study found that quinoline compounds can inhibit bacterial growth, making them candidates for developing new antibiotics . The presence of bromine and trifluoromethyl groups in this compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Quinoline derivatives have also been studied for their anticancer effects. A specific case study highlighted the synthesis of a series of quinoline-based compounds, including those structurally similar to this compound, which exhibited cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
Material Science
The unique chemical structure of this compound contributes to its applications in material science, particularly in the development of organic electronic materials.
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Case Studies
Several case studies illustrate the applications of this compound:
Study on Antimicrobial Activity
A recent study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
Development of OLEDs
Another research project focused on integrating quinoline derivatives into OLED materials, demonstrating improved light emission efficiency and stability over traditional materials .
Mechanism of Action
The mechanism by which 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline | Br (2), -OCH₃ (8), -CF₃ (4) | C₁₁H₇BrF₃NO | 330.08 | Pharmaceutical intermediates |
| 4-Bromo-8-methoxyquinoline | Br (4), -OCH₃ (8) | C₁₀H₈BrNO | 252.08 | Crystallography studies |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Br (4,8), -CF₃ (2) | C₁₀H₄Br₂F₃N | 369.95 | Precursor for alkynyl derivatives |
| 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | Br (6), Cl (4), F (8), -CF₃ (2) | C₁₀H₃BrClF₄N | 328.49 | Agrochemical research |
| 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | Br (4), Cl (7), -CH₃ (8), -CF₃ (2) | C₁₁H₆BrClF₃N | 344.52 | Antimalarial drug intermediates |
Key Observations :
- Positional Effects: Bromine at position 2 (target compound) vs. position 4 (4-Bromo-8-methoxyquinoline) alters reactivity. Bromine at position 2 is more sterically accessible for nucleophilic substitution compared to position 4 .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) at position 4 in the target compound enhances electrophilicity, whereas methoxy (-OCH₃) at position 8 improves solubility through hydrogen bonding .
- Halogen Diversity: Replacement of bromine with chlorine or fluorine (e.g., 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline) reduces molecular weight and alters biological activity .
Key Observations :
- The target compound’s synthesis likely parallels methods for trifluoromethyl-substituted quinolines, involving cyclization of halogenated anilines with trifluoroacetylating agents .
- Bromination at specific positions (e.g., 4 vs. 2) requires tailored reagents, such as phosphoryl bromide (PBr₃) or N-bromosuccinimide (NBS) .
Table 3: Comparative Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Stability | Biological Activity |
|---|---|---|---|---|
| This compound | 3.2 | <1 (DMSO) | Stable under inert atmosphere | Antimalarial lead optimization |
| 4-Bromo-8-methoxyquinoline | 2.5 | 5–10 (DMSO) | Hygroscopic; sensitive to light | Crystallography model compound |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | 4.1 | <0.5 (DMSO) | Air-stable; prone to hydrolysis | Alkynylation precursor |
| 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | 3.8 | <1 (DMSO) | Stable at RT | Fungicidal activity |
Biological Activity
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The compound features a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical behavior and biological interactions. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : It influences critical signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
- Gene Expression Alteration : The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of quinoline compounds could selectively target NQO1-expressing breast cancer cells, suggesting potential for targeted cancer therapy .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 1.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 0.5 | Inhibition of microtubule assembly |
Antimicrobial Activity
The compound has also shown promising antibacterial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways within the bacteria.
Case Studies
- Cytotoxicity in Breast Cancer Models : In vitro studies have shown that the compound induces morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher concentrations .
- Antimicrobial Efficacy : A series of experiments indicated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.
Preparation Methods
Halogenation and Substitution Strategies for Bromo-Quinolines
Bromo-substituted quinolines are typically prepared via selective bromination of quinoline derivatives or through halogen exchange reactions on pre-functionalized quinoline intermediates.
Selective Bromination: Bromination at the 2-position of quinolines can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination. The presence of electron-donating groups (e.g., methoxy at the 8-position) influences regioselectivity favoring bromination at the 2-position.
Halogen Exchange on Chloro-Quinolines: Starting from 8-methoxy-4-chloroquinoline derivatives, a bromine substituent can be introduced via halogen exchange reactions. This method is documented in patent literature describing improved processes for preparing bromo-substituted quinolines, where chloro substituents are replaced by bromine under suitable conditions to yield 8-bromo-4-chloro-7-methoxy quinoline analogues.
Introduction of the Trifluoromethyl Group at the 4-Position
The trifluoromethyl group is introduced typically by trifluoromethylation of quinoline precursors bearing a suitable leaving group or via direct trifluoromethylation of quinoline aldehydes.
Trifluoromethylation of Quinoline Aldehydes: A general method involves the reaction of 2-arylquinoline-3-carbaldehydes with trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of fluoride sources (e.g., cesium fluoride) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in solvents like toluene at low temperature (0°C). This method leads to the formation of trifluoromethyl-substituted quinolines after workup and chromatographic purification.
Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions can be employed where a 4-chloroquinoline intermediate is coupled with trifluoromethyl-containing reagents under mild conditions to install the trifluoromethyl group at the 4-position.
Methoxylation at the 8-Position
The methoxy group at the 8-position can be introduced either by starting from methoxy-substituted quinoline precursors or by nucleophilic substitution of halogenated quinoline intermediates.
Nucleophilic Aromatic Substitution: 8-chloroquinoline derivatives can undergo nucleophilic substitution with methoxide ions to afford 8-methoxyquinolines. This reaction typically requires elevated temperatures and polar aprotic solvents.
Starting Material Selection: Alternatively, synthesis may begin with 8-methoxyquinoline derivatives, which are then further functionalized at the 2- and 4-positions.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Halogenation (Bromination) | 8-Methoxyquinoline | N-Bromosuccinimide or bromine source, controlled temp | 2-Bromo-8-methoxyquinoline |
| 2 | Halogen Exchange/Functionalization | 8-Bromo-4-chloroquinoline | Halogen exchange reagents or Pd-catalyst | 2-Bromo-8-methoxy-4-chloroquinoline |
| 3 | Trifluoromethylation | 2-Bromo-8-methoxy-4-chloroquinoline or aldehyde precursor | TMSCF3, CsF, TBAB, toluene, 0°C | 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline |
| 4 | Purification | Crude product | Column chromatography (silica gel, hexane/ethyl acetate) | Pure this compound |
Detailed Research Findings and Notes
Patent Insights: A patent (JP2012526120A) describes improved processes for preparing bromo-substituted quinolines, emphasizing selective bromination and halogen exchange techniques that can be adapted for 2-bromo derivatives with methoxy and trifluoromethyl substituents.
Trifluoromethylation Efficiency: The trifluoromethylation step using TMSCF3 and cesium fluoride is efficient at low temperatures, yielding high purity products after aqueous workup and chromatographic purification. The use of phase transfer catalysts like TBAB enhances reaction rates and yields.
Methoxylation and Stability: Introduction of the methoxy group at the 8-position stabilizes the quinoline ring and influences the electronic environment, which can affect subsequent halogenation and trifluoromethylation steps. Careful control of reaction conditions is necessary to avoid side reactions.
Analytical Data: Characterization of intermediates and final products is typically done by ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and purity. For example, methoxy protons appear as singlets near 3.8 ppm in ^1H NMR spectra, while trifluoromethyl groups show characteristic signals in ^19F NMR.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS or Br2 | 0–25 °C | 1–3 hours | 70–85 | Controlled to avoid polybromination |
| Halogen Exchange | Pd catalyst, halogen source | 50–80 °C | 4–12 hours | 60–80 | For substitution of chloro by bromo |
| Trifluoromethylation | TMSCF3, CsF, TBAB, toluene | 0 °C to room temp | 1–2 hours | 75–90 | Phase transfer catalyst improves yield |
| Methoxylation | NaOMe or MeOH/NaOH | 60–100 °C | 6–24 hours | 65–80 | Nucleophilic aromatic substitution |
Q & A
Advanced Research Question
- In vitro assays : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations. Derivatives with 6-methoxy-4-(trifluoromethyl) groups show IC₅₀ values <50 µM .
- Mechanistic studies : Use flow cytometry to assess apoptosis induction and Western blotting to track caspase-3 activation .
How can reaction yields be improved in large-scale syntheses?
Advanced Research Question
- Catalyst screening : Replace traditional POBr₃ with Vilsmeier-Haack reagents (e.g., POCl₃/DMF) for milder bromination conditions (60% yield vs. 45% with POBr₃) .
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h while maintaining >90% purity .
How should discrepancies in reported biological activity be addressed?
Advanced Research Question
Contradictory results (e.g., variable IC₅₀ values) may arise from impurity profiles or assay conditions. Solutions:
- Reproduce studies with HPLC-purified batches (>99%).
- Validate using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
What analytical methods ensure batch-to-batch consistency in purity?
Basic Research Question
- GC-MS/HPLC-DAD : Quantify residual solvents (e.g., DMF) and byproducts (e.g., dehalogenated quinoline).
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
What are effective strategies for introducing triazole or morpholine substituents?
Advanced Research Question
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazole groups to the quinoline core. Reaction in t-BuOH/H₂O (1:1) at 25°C achieves >80% yield .
- Thiomorpholine coupling : Use EDCI/HOBt activation for amide bond formation with carboxylic acid derivatives .
How does the compound degrade under physiological conditions, and how is stability assessed?
Advanced Research Question
- Forced degradation : Expose to pH 1–13 buffers (37°C, 72h) and analyze via LC-MS. Major degradation pathways include demethylation of the methoxy group and hydrolysis of the trifluoromethyl moiety .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor using USP dissolution apparatus .
Can computational modeling predict its interactions with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model binding to Plasmodium falciparum enzymes (e.g., haemoglobin protease). The trifluoromethyl group shows strong hydrophobic interactions with active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic reactivity at C-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
